molecular formula C21H32O5 B098214 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one CAS No. 16827-07-9

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

Cat. No. B098214
CAS RN: 16827-07-9
M. Wt: 364.5 g/mol
InChI Key: LOONUJJGHHFUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one, also known as Hirsutellone B, is a natural product that is synthesized by fungi. It has been found to have various biological activities, including anti-inflammatory, anticancer, and antifungal properties.

Mechanism of Action

The exact mechanism of action of 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B is still being studied, but it has been found to inhibit the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of lipoxygenase, which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce cell death in cancer cells. In addition, it has been found to inhibit the growth of fungal cells by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects compared to synthetic compounds. However, one limitation is that the synthesis process is still not well understood, which makes it difficult to produce large quantities of the compound for experiments.

Future Directions

There are several future directions for the study of 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B. One direction is to study its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its potential as a treatment for breast cancer. Additionally, more research is needed to understand the mechanism of synthesis of 3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B, which could lead to the development of new methods for synthesizing natural products.

Synthesis Methods

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B is synthesized by fungi, specifically Hirsutella sp. The synthesis process involves the use of various enzymes and metabolic pathways. The exact mechanism of synthesis is still being studied, but it has been found that the synthesis is influenced by various environmental factors, such as temperature, pH, and nutrient availability.

Scientific Research Applications

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one B has been the subject of numerous scientific studies due to its various biological activities. It has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anticancer properties, specifically against breast cancer cells. In addition, it has antifungal properties, which makes it a potential candidate for the treatment of fungal infections.

properties

CAS RN

16827-07-9

Product Name

3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3

InChI Key

LOONUJJGHHFUCE-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O

Other CAS RN

24149-26-6

Origin of Product

United States

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